![molecular formula C14H10N4O3S B2959019 甲基{[6-氨基-3,5-二氰基-4-(呋喃-2-基)吡啶-2-基]硫代}乙酸酯 CAS No. 189278-35-1](/img/structure/B2959019.png)

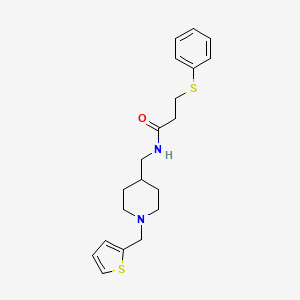

甲基{[6-氨基-3,5-二氰基-4-(呋喃-2-基)吡啶-2-基]硫代}乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

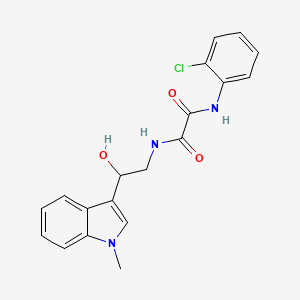

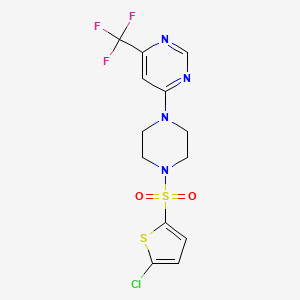

“Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C14H10N4O3S . It is a complex organic compound that contains several functional groups, including an amino group, a cyano group, a furan ring, a pyridine ring, a sulfanyl group, and an acetate group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine resulted in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates . This reaction involved the exchange of the CH acid components . Another synthesis method involved the condensation of acetaldehyde with a twofold excess of cyanothioacetamide and N-methylmorpholine .科学研究应用

具有抗神经病理性活性的腺苷受体配体:

- Betti 等人 (2019) 的一项研究合成了一系列氨基-3,5-二氰基吡啶,表现出高至良好的对人 A1AR 亲和力和逆激动剂特征。一些衍生物,包括这种化合物,显示出与非选择性 AR 拮抗剂咖啡因类似,在减轻奥沙利铂引起的周围神经病理性疼痛方面具有潜力 (Betti 等,2019)。

抗原生动物剂:

- Ismail 等人 (2004) 报道了新型双阳离子咪唑并[1,2-a]吡啶作为抗原生动物剂,表明相关化合物在治疗原生动物感染中具有潜力 (Ismail 等,2004)。

杂环化合物的合成:

- Dyachenko 等人 (2015) 专注于合成取代的四氢喹啉-腈,这可以作为进一步药理研究的基础 (Dyachenko 等,2015)。

抗菌活性:

- El-Shehry 等人 (2020) 的一项研究合成了新的化合物,包括与甲基{[6-氨基-3,5-二氰基-4-(呋喃-2-基)吡啶-2-基]硫代}乙酸酯类似的化合物,并评估了它们对各种细菌和真菌菌株的抗菌活性 (El-Shehry 等,2020)。

催化氢化研究:

- Sukhorukov 等人 (2008) 对二氢恶嗪的氢化研究可能会提供与甲基{[6-氨基-3,5-二氰基-4-(呋喃-2-基)吡啶-2-基]硫代}乙酸酯等化合物相关的化学转化的见解 (Sukhorukov 等,2008)。

PKCtheta 抑制剂:

- Subrath 等人 (2009) 报道了具有作为 PKCtheta 抑制剂潜力的 3-吡啶腈,该特性可能与类似化合物相关 (Subrath 等,2009)。

农业生物活性:

- Zheng 和 Su (2005) 设计了具有特定杀真菌和除草活性的多取代吡啶衍生物,这突出了类似化合物在农业中的潜在应用 (Zheng 和 Su,2005)。

作用机制

Target of Action

It’s known that this compound is involved in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as the Michael reaction . This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an alpha, beta unsaturated carbonyl compound . It belongs to the larger class of conjugate additions. This is one of the most useful methods for the mild formation of C–C bonds .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon–carbon bonds by the reaction of organoboron compounds with organic halides or triflates .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

属性

IUPAC Name |

methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJNNAJYEQHOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)

![2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride](/img/structure/B2958947.png)

![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)

![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)